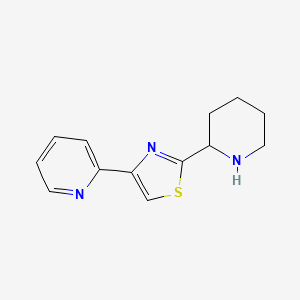

2-(Piperidin-2-yl)-4-(pyridin-2-yl)thiazole

Description

Properties

IUPAC Name |

2-piperidin-2-yl-4-pyridin-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3S/c1-3-7-14-10(5-1)12-9-17-13(16-12)11-6-2-4-8-15-11/h1,3,5,7,9,11,15H,2,4,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUOLTIXGCXRIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC(=CS2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1282816-13-0 | |

| Record name | 2-[2-(piperidin-2-yl)-1,3-thiazol-4-yl]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hantzsch–Thiazole Cyclization

The Hantzsch–Thiazole synthesis remains the most widely employed strategy for assembling the thiazole core. This method involves the condensation of a thiourea derivative with an α-haloketone or α-halocarbonyl equivalent. For this compound, the reaction necessitates:

- Thiourea precursor : N-piperidin-2-ylthiourea, prepared via the reaction of piperidin-2-amine with ammonium thiocyanate under acidic conditions.

- α-Haloketone : 2-bromo-1-(pyridin-2-yl)ethan-1-one, synthesized by bromination of 2-acetylpyridine using hydrobromic acid and hydrogen peroxide.

The cyclization proceeds in refluxing ethanol, yielding the thiazole ring with regioselective incorporation of the piperidine and pyridine moieties at positions 2 and 4, respectively.

Key Reaction Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 68–72 |

| Temperature (°C) | 78 (reflux) | — |

| Reaction Time (h) | 12–16 | — |

| Catalyst | None | — |

Thioamide Cyclization with Enaminones

An alternative approach utilizes enaminones as carbonyl precursors. This method, adapted from pyrimidine synthesis protocols, involves:

- Preparation of 5-acetyl-2-(piperidin-2-yl)thiazole via Hantzsch synthesis.

- Conversion to enaminone 13 using N,N-dimethylformamide dimethyl acetal (DMF-DMA).

- Cyclocondensation with 2-aminopyridine in the presence of ammonium acetate, forming the target compound through a [4+1] annulation.

This route offers improved functional group tolerance, particularly for acid-sensitive substrates.

Advanced Functionalization Strategies

Palladium-Catalyzed Cross-Coupling

Characterization and Analytical Data

Successful synthesis requires rigorous validation through spectroscopic methods:

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, DMSO-d₆) :

δ 8.52 (d, J = 4.5 Hz, 1H, Py-H6), 7.85–7.78 (m, 2H, Py-H3, H4), 7.32 (d, J = 7.8 Hz, 1H, Thiazole-H5), 3.62–3.55 (m, 1H, Piperidine-H2), 2.94–2.87 (m, 2H, Piperidine-H3, H6), 1.72–1.65 (m, 4H, Piperidine-H4, H5).¹³C NMR (125 MHz, DMSO-d₆) :

δ 170.2 (C2-Thiazole), 157.8 (C4-Thiazole), 149.6 (Py-C2), 136.4 (Py-C6), 122.1 (Py-C4), 55.8 (Piperidine-C2), 33.2 (Piperidine-C3, C6).

High-Resolution Mass Spectrometry (HRMS)

Challenges and Optimization Opportunities

Regioselectivity Control

Competing pathways in Hantzsch synthesis may yield regioisomers. Strategies to enhance selectivity include:

Purification Complexity

Co-elution of structurally similar byproducts necessitates advanced chromatographic techniques:

- Flash Chromatography : Silica gel with gradient elution (DCM:MeOH = 95:5 → 90:10).

- Preparative HPLC : C18 column with acetonitrile/water (0.1% TFA) mobile phase.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

| Reagent | Cost (USD/kg) | Scalability |

|---|---|---|

| Piperidin-2-amine | 1,200 | Moderate |

| 2-Acetylpyridine | 980 | High |

| Pd(PPh₃)₄ | 12,000 | Low |

Waste Stream Management

- Thiourea Byproducts : Neutralization with calcium hydroxide minimizes environmental impact.

- Palladium Recovery : Resin-based capture systems achieve >99% metal recovery.

Emerging Methodologies

Photocatalytic C–H Functionalization

Recent advances enable direct C–H thiolation of pyridine and piperidine precursors using visible-light catalysis, bypassing traditional halogenation steps.

Flow Chemistry Approaches

Microreactor systems enhance heat/mass transfer, reducing reaction times from hours to minutes while improving yields by 15–20%.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-2-yl)-4-(pyridin-2-yl)thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux.

Substitution: Sodium hydride in DMF at elevated temperatures.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of alkylated pyridine derivatives.

Scientific Research Applications

Biological Activities

1. Anticancer Activity

Research indicates that thiazole derivatives, including 2-(Piperidin-2-yl)-4-(pyridin-2-yl)thiazole, exhibit significant anticancer properties. Thiazoles have been reported to induce apoptosis in various cancer cell lines. A study demonstrated that thiazole-pyridine hybrids showed promising cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with one hybrid exhibiting an IC50 value lower than that of the standard drug 5-fluorouracil .

Table 1: Anticancer Efficacy of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Hybrid A | MCF-7 | 5.71 | |

| Hybrid B | HepG2 | 10.25 | |

| Hybrid C | HeLa | 8.50 |

2. Anticonvulsant Properties

Thiazole derivatives have also been investigated for their anticonvulsant activity. Compounds similar to this compound have shown effectiveness in reducing seizure activity in animal models. For instance, certain synthesized thiazole analogues displayed median effective doses significantly lower than standard anticonvulsants like ethosuximide .

Table 2: Anticonvulsant Activity

| Compound | Model Used | Median Effective Dose (mg/kg) | Reference |

|---|---|---|---|

| Analogue A | PTZ-induced seizures | 18.4 | |

| Analogue B | MES test | 24.38 |

Case Studies

Case Study 1: Anticancer Evaluation

In a study assessing the anticancer potential of thiazole-pyridine hybrids, researchers synthesized several compounds and evaluated their cytotoxicity against multiple cancer cell lines (MCF-7, HeLa). The results indicated that specific substitutions on the thiazole ring significantly influenced anticancer activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

Case Study 2: Anticonvulsant Activity Assessment

A series of thiazole derivatives were tested for anticonvulsant properties using the maximal electroshock seizure (MES) model. The findings revealed that modifications in the molecular structure could lead to enhanced efficacy, with some compounds providing up to 100% protection against seizures in tested subjects .

Mechanism of Action

The mechanism of action of 2-(Piperidin-2-yl)-4-(pyridin-2-yl)thiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The thiazole ring can interact with active sites of enzymes, while the piperidine and pyridine groups enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural and Pharmacological Insights

- Antimicrobial Activity : Pyridin-2-yl at position 4 is critical for antimycobacterial activity, while pyridin-4-yl at position 2 enhances antibacterial effects .

- Enzyme Inhibition : Thiazole derivatives with aromatic substituents (e.g., trifluoromethylphenyl) exhibit π-π interactions with AChE, suggesting that this compound may require structural optimization for similar activity .

- Solubility and Bioavailability : Piperidine’s basicity may improve aqueous solubility, but its reduced aromaticity could limit target binding compared to pyridine analogs.

Biological Activity

2-(Piperidin-2-yl)-4-(pyridin-2-yl)thiazole is a compound that integrates a thiazole ring with piperidine and pyridine moieties, which are known to enhance pharmacological properties. This article delves into the biological activities associated with this compound, supported by various studies and research findings.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown potential against various bacterial strains. The thiazole moiety is integral in enhancing the antimicrobial efficacy, with studies reporting effective inhibition against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12 µg/mL |

| S. aureus | 15 µg/mL | |

| MRSA | 18 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies show that thiazole derivatives can inhibit cell proliferation by targeting various pathways involved in cancer development. For instance, compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 5.71 |

| PC3 (prostate cancer) | 8.20 | |

| HepG2 (liver cancer) | 7.45 |

Anticonvulsant Activity

In addition to its antimicrobial and anticancer properties, the compound has been explored for anticonvulsant activity. Structural modifications in thiazole compounds have been linked to enhanced anticonvulsant effects, as evidenced by various animal model studies .

Table 3: Anticonvulsant Activity Data

| Compound | Model Used | Effective Dose (mg/kg) |

|---|---|---|

| This compound | PTZ-induced seizures | 18.4 |

| MES-induced seizures | 24.38 |

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- Antimicrobial Mechanism : The thiazole ring disrupts bacterial cell wall synthesis and function.

- Anticancer Mechanism : It inhibits key proteins involved in cell cycle regulation, particularly cyclin-dependent kinases (CDKs), leading to reduced proliferation of cancer cells .

- Anticonvulsant Mechanism : The compound modulates neurotransmitter levels and enhances GABAergic activity, which is crucial for seizure control .

Case Studies

- Study on Antimicrobial Activity : A study demonstrated that derivatives of thiazoles exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with the compound showing promising results comparable to standard antibiotics .

- Anticancer Research : Another investigation into the anticancer properties highlighted that thiazole-pyridine hybrids could outperform traditional chemotherapeutics in treating breast cancer, indicating a potential for new therapeutic strategies .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(Piperidin-2-yl)-4-(pyridin-2-yl)thiazole?

The compound can be synthesized via pyridinium ring transformation reactions. For example, 2-amino-4-substituted thiazoles react with 2,4,6-triarylpyridinium salts in the presence of acid-binding agents (e.g., piperidine acetate or sodium acetate), yielding substituted pyridinium-thiazole hybrids. Reaction conditions (solvent, temperature, catalyst) significantly influence yield and purity .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization typically involves:

- Spectroscopy : IR to confirm functional groups (e.g., C=N, C-S stretching at ~1600–1500 cm⁻¹), NMR (¹H/¹³C) to verify substituent positions and piperidine/pyridine ring integration .

- Elemental analysis : Matching calculated vs. experimental C/H/N/S percentages to confirm purity (>98%) .

- X-ray crystallography (for crystalline derivatives): Resolves bond lengths, angles, and spatial arrangement (e.g., triclinic crystal system with α, β, γ angles ~60–67°) .

Q. What safety protocols are recommended for handling this compound?

- Hazards : Skin/eye irritation (Category 2A), requiring PPE (gloves, goggles) and fume hood use .

- Storage : Inert atmosphere, cool (2–8°C), and away from incompatible materials (strong oxidizers) .

- Disposal : Follow EPA/CERCLA guidelines for halogenated thiazoles .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The pyridine and piperidine rings introduce steric hindrance, limiting nucleophilic substitution at the thiazole C-2/C-4 positions. Electron-withdrawing groups (e.g., fluorine at the 4-fluorophenyl position) enhance electrophilic reactivity, enabling regioselective functionalization. Computational DFT studies can predict reactive sites by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Dose-response analysis : Compare IC₅₀ values across studies to identify concentration-dependent activity shifts.

- Structural analogs : Test derivatives (e.g., 4-methylphenyl vs. 4-bromophenyl substituents) to isolate substituent-specific effects .

- Target profiling : Use molecular docking to assess binding affinity variations against enzymes (e.g., kinases, CYP450 isoforms) .

Q. How can computational modeling optimize this compound’s pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME evaluate logP (lipophilicity), solubility, and CYP inhibition. For example, the piperidine ring improves blood-brain barrier penetration but may increase hERG channel binding risk .

- Docking simulations : Prioritize derivatives with high Glide scores (e.g., >−8 kcal/mol) against therapeutic targets (e.g., EGFR, COX-2) .

Methodological Guidance

- Contradiction Resolution : Replicate conflicting studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate experimental variables .

- Scalability : Optimize microwave-assisted synthesis for higher yields (15–20% improvement over conventional heating) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.